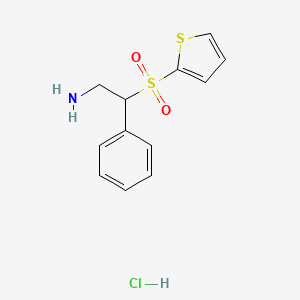

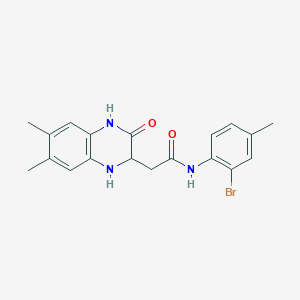

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide, also known as MTMP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on synthesizing and characterizing novel pyrazole derivatives, including compounds structurally related to 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide. These compounds were analyzed using NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray diffraction studies. The research highlights the thermal stability and the three-dimensional network formed by hydrogen bond interactions within these compounds, providing insights into their potential for further chemical modifications and applications (Kumara et al., 2018).

Cytotoxicity and Potential Anticancer Applications

Another study synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The research aimed to explore the antitumor potential of pyrazole derivatives, which includes compounds with structural similarities to the specified chemical. This investigation opens avenues for the development of new anticancer agents with improved efficacy (Hassan et al., 2014).

Enzyme Inhibitory Activity for Therapeutic Targets

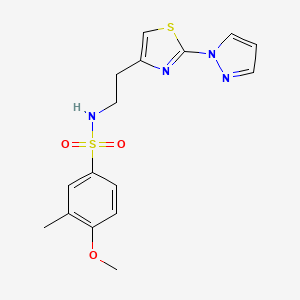

A study on thiophene-based heterocyclic compounds, including pyrazole carboxamide derivatives, demonstrated significant enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease and cancer (Cetin et al., 2021).

Antifungal Activity for Agricultural Applications

Research on pyrazole-thiophene carboxamide derivatives revealed their effectiveness as succinate dehydrogenase inhibitor (SDHI) fungicides. Several synthesized compounds showed promising antifungal activities against plant pathogenic fungi, suggesting their potential in developing new, more effective agricultural fungicides. The study highlights the role of molecular docking in understanding the interactions between these compounds and the target enzyme, guiding the design of fungicides with higher efficacy and lower toxicity (Li et al., 2020).

properties

IUPAC Name |

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-14-6-9(11(13-14)16-2)10(15)12-5-8-3-4-17-7-8/h3-4,6-7H,5H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXTYRYGPXIYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)

![1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2640219.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2640222.png)

methane](/img/structure/B2640224.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2640226.png)